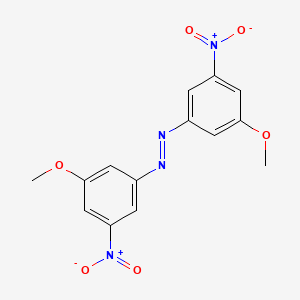
(E)-Bis(3-methoxy-5-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is an organic compound characterized by the presence of two 3-methoxy-5-nitrophenyl groups connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-methoxy-5-nitrophenyl)diazene typically involves the coupling of 3-methoxy-5-nitroaniline derivatives under specific conditions. A common method includes:
Diazotization: The 3-methoxy-5-nitroaniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-methoxy-5-nitroaniline under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(3-methoxy-5-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Major Products
Reduction: Bis(3-methoxy-5-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Bis(3-methoxy-5-nitrophenyl)diazene depends on its specific application. For example:
Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, disrupting normal cellular functions.
Chemical Reactions: The diazene linkage can undergo photochemical reactions, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
(E)-Bis(3-methoxyphenyl)diazene: Lacks the nitro groups, which may result in different chemical and biological properties.
(E)-Bis(3-nitrophenyl)diazene: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for research and industrial applications.
Properties
CAS No. |
24920-72-7 |
|---|---|
Molecular Formula |
C14H12N4O6 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
bis(3-methoxy-5-nitrophenyl)diazene |
InChI |
InChI=1S/C14H12N4O6/c1-23-13-5-9(3-11(7-13)17(19)20)15-16-10-4-12(18(21)22)8-14(6-10)24-2/h3-8H,1-2H3 |
InChI Key |
XKAQXZBPDYHRFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















